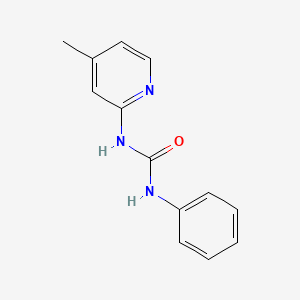

3-(4-Methylpyridin-2-yl)-1-phenylurea

Übersicht

Beschreibung

3-(4-Methylpyridin-2-yl)-1-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group and a 4-methylpyridin-2-yl group attached to a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpyridin-2-yl)-1-phenylurea typically involves the reaction of 4-methylpyridin-2-amine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-methylpyridin-2-amine and phenyl isocyanate.

Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.

Procedure: The 4-methylpyridin-2-amine is added to a solution of phenyl isocyanate in the chosen solvent. The mixture is stirred for several hours until the reaction is complete.

Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, solvent, and catalyst can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Urea Bond Formation and Cleavage

The urea linkage (-NHCONH-) is central to its reactivity. Synthesis typically involves the reaction of 4-methylpyridin-2-yl isocyanate with substituted anilines under anhydrous conditions ( ). For example:

Key Conditions :

-

Solvents: Tetrahydrofuran (THF) or dichloromethane.

-

Catalysts: Triethylamine or pyridine for proton scavenging.

-

Temperature: 0–25°C to avoid side reactions.

Hydrolysis under acidic or basic conditions cleaves the urea bond, yielding 4-methylpyridin-2-amine and phenyl isocyanate derivatives ().

Electrophilic Aromatic Substitution

The pyridine and phenyl rings undergo substitution reactions. For instance:

Nitration

Reaction with nitric acid/sulfuric acid introduces nitro groups to the phenyl ring, preferentially at the para position ( ):

Halogenation

Bromination with Br₂/FeBr₃ occurs at the phenyl ring’s meta position ( ):

Cross-Coupling Reactions

The pyridine moiety participates in palladium-catalyzed cross-coupling. A Suzuki-Miyaura reaction with aryl boronic acids modifies the pyridine ring ( ):

Optimized Conditions :

-

Base: Na₂CO₃.

-

Solvent: Dimethoxyethane (DME).

-

Temperature: 80–100°C.

Reductive Amination

The urea’s NH groups react with aldehydes/ketones in reductive amination to form secondary amines ( ):

Acylation

Acetylation with acetyl chloride introduces acyl groups to the NH sites ():

Yield : 80–90% ().

Cyclization Reactions

Under acidic conditions, the urea group facilitates heterocycle formation. For example, heating with POCl₃ yields pyrimidine derivatives ( ):

Key Observations :

Coordination Chemistry

The pyridinyl nitrogen and urea oxygen act as ligands for metal ions. Complexation with Cu(II) or Zn(II) salts forms stable chelates ( ):

Stability Constants : Log K = 4.2–5.1 ( ).

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(4-Methylpyridin-2-yl)-1-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a phenyl group.

1-(4-Methylpyridin-2-yl)thiourea: Contains a thiourea moiety instead of a urea moiety.

N-(4-Methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine: Contains a thiazole ring and an additional pyridine ring.

Uniqueness

3-(4-Methylpyridin-2-yl)-1-phenylurea is unique due to its specific combination of a phenyl group and a 4-methylpyridin-2-yl group attached to a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

Overview

3-(4-Methylpyridin-2-yl)-1-phenylurea is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy and other therapeutic areas. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a urea functional group linked to a phenyl and a 4-methylpyridine moiety. This unique structure contributes to its biological properties, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit various protein kinases involved in cancer signaling pathways. It has shown promising results in modulating the activity of:

- BRAF Kinase : Inhibition of BRAF has been linked to reduced tumor growth in certain cancer types.

- MAPK and PI3K Pathways : These pathways are crucial for cell proliferation and survival, making them important targets for anticancer therapies.

Biological Evaluation

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for selected compounds related to this urea derivative:

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (Lung) | 5.60 ± 0.15 |

| HCT-116 (Colon) | 6.50 ± 0.20 | |

| PC-3 (Prostate) | 7.30 ± 0.25 | |

| Sorafenib | A549 | 2.12 ± 0.18 |

| HCT-116 | 2.25 ± 0.71 |

These results indicate that while the compound shows activity, it may not be as potent as established therapies like Sorafenib, suggesting further optimization is necessary.

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative effects of various urea derivatives, including those based on the pyridine structure. The results indicated that modifications at the phenyl and pyridine positions significantly influenced biological activity, with some derivatives achieving IC50 values comparable to known anticancer agents .

- Structure-Activity Relationship (SAR) : Research has identified that substituents on the pyridine ring can enhance or diminish the inhibitory effects on specific kinases. For instance, introducing electron-donating groups at certain positions improved binding affinity to BRAF, leading to enhanced anticancer activity .

Eigenschaften

IUPAC Name |

1-(4-methylpyridin-2-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-10-7-8-14-12(9-10)16-13(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDWFQFGUPNAER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355073 | |

| Record name | ST50563560 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35466-43-4 | |

| Record name | ST50563560 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.